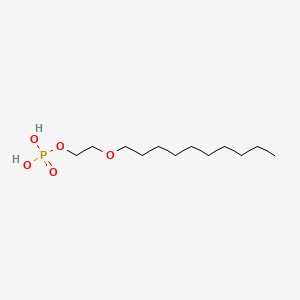![molecular formula C14H15NO4 B14771775 4-(3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoic acid](/img/structure/B14771775.png)
4-(3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoic acid is a complex organic compound featuring a bicyclic structure. The 8-azabicyclo[3.2.1]octane scaffold is central to the compound, which is known for its significant biological activities. This compound is part of the tropane alkaloid family, which has been extensively studied for its diverse pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoic acid typically involves enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This method provides high diastereo- and enantioselectivities, making it a preferred route for synthesizing optically active compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric cycloadditions, utilizing rhodium (II) complexes and chiral Lewis acids to achieve the desired stereochemistry. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tempo oxoammonium tetrafluoroborate.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Tempo oxoammonium tetrafluoroborate/ZnBr2.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or alkoxides under basic conditions.
Major Products
Scientific Research Applications
4-(3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structure.
Medicine: Investigated for its pharmacological properties, including potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoic acid involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane-2-carboxylic acid: Shares the 8-azabicyclo[3.2.1]octane scaffold but differs in functional groups.
Cocaethylene: Another compound with a similar bicyclic structure but different pharmacological properties
Uniqueness
4-(3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoic acid is unique due to its combination of the 8-azabicyclo[3.2.1]octane scaffold with a benzoic acid moiety, providing a distinct set of chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C14H15NO4 |
|---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
4-(3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoic acid |
InChI |
InChI=1S/C14H15NO4/c16-13(9-1-3-10(4-2-9)14(17)18)15-11-5-6-12(15)8-19-7-11/h1-4,11-12H,5-8H2,(H,17,18) |
InChI Key |
QGFTWAVMOGNQLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2COCC1N2C(=O)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



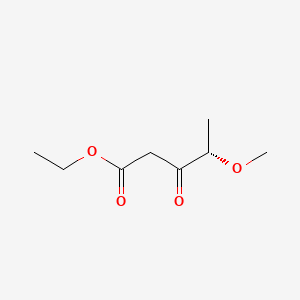


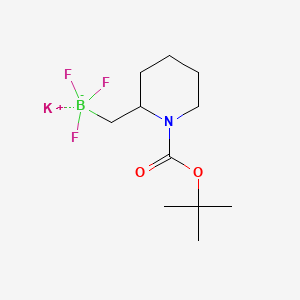
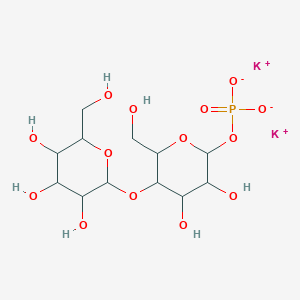
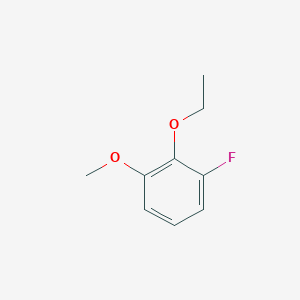
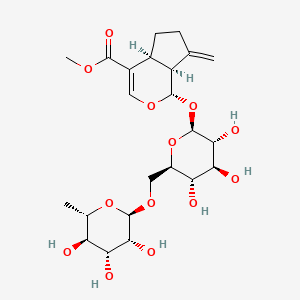

![3-[[6-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]propanamide](/img/structure/B14771750.png)

![Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[4-[(3-aminopropyl)amino]butyl]amino]-1-(hydroxymethyl)-2-oxoethyl]-](/img/structure/B14771761.png)
